molecular formula C20H26N4O6S B136190 2-[4,7-Bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid CAS No. 147597-66-8

2-[4,7-Bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid

Katalognummer: B136190
CAS-Nummer: 147597-66-8
Molekulargewicht: 450.5 g/mol
InChI-Schlüssel: ABEIJMWLNYUWMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4,7-Bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid (CAS: 147597-66-8, C₂₀H₂₆N₄O₆S, MW: 450.51 g/mol) is a macrocyclic bifunctional chelator derived from 1,4,7-triazonane. Its structure features three carboxymethyl groups and a 4-isothiocyanatobenzyl substituent at the 5-position of the triazonane ring . The isothiocyanato (-NCS) group enables covalent conjugation to biomolecules (e.g., peptides, antibodies) via amine linkages, making it a critical tool for developing targeted radiopharmaceuticals, particularly in positron emission tomography (PET) imaging with isotopes like ⁶⁸Ga .

Eigenschaften

IUPAC Name

2-[4,7-bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O6S/c25-18(26)11-22-5-6-23(12-19(27)28)10-17(24(8-7-22)13-20(29)30)9-15-1-3-16(4-2-15)21-14-31/h1-4,17H,5-13H2,(H,25,26)(H,27,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEIJMWLNYUWMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Carboxymethylation at Positions 4 and 7

The introduction of carboxymethyl groups at positions 4 and 7 of the TACN ring requires precise control to avoid over-alkylation. A two-step protocol is employed:

  • Protection of Position 1 : The primary amine at position 1 is protected using tert-butoxycarbonyl (Boc) groups via reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0°C.

  • Alkylation with Bromoacetic Acid : The protected TACN derivative reacts with 2 equivalents of bromoacetic acid in aqueous sodium hydroxide (pH 10–11) at 50°C for 24 hours. This step achieves >90% conversion to the 4,7-bis(carboxymethyl) intermediate, as verified by high-performance liquid chromatography (HPLC).

Deprotection and Isolation

Boc removal is accomplished using 4M hydrochloric acid (HCl) in dioxane (1:1 v/v) at room temperature for 6 hours, yielding the free amine at position 1. The product is isolated via rotary evaporation followed by lyophilization, achieving a white crystalline solid with 78–82% yield.

Introduction of the (4-Isothiocyanatophenyl)methyl Group

Benzylation at Position 5

The 5-position of the TACN ring undergoes benzylation with 4-aminobenzyl bromide in dimethylformamide (DMF) containing potassium carbonate (K₂CO₃) as a base. The reaction proceeds at 60°C for 12 hours under nitrogen atmosphere, resulting in 65–70% yield of the 5-(4-aminobenzyl) intermediate.

Isothiocyanate Formation

Conversion of the aromatic amine to an isothiocyanate group employs thiophosgene (Cl₂C=S) in dichloromethane (DCM) at −10°C. The reaction mixture is stirred for 2 hours, followed by neutralization with sodium bicarbonate (NaHCO₃) and extraction with DCM. This step achieves 85–90% conversion efficiency, confirmed by infrared (IR) spectroscopy (νNCS = 2050 cm⁻¹).

Acetic Acid Moiety Addition at Position 1

The final functionalization involves alkylation of the position 1 amine with bromoacetic acid in a sodium acetate buffer (pH 5.0) at 40°C for 8 hours. The reaction is monitored by thin-layer chromatography (TLC), with purification via silica gel chromatography (ethyl acetate/methanol 4:1) yielding the target compound in 75–80% purity.

Purification and Characterization

Step Technique Conditions Purity Yield
TACN SynthesisColumn ChromatographySilica gel, CH₂Cl₂/MeOH (9:1)85%70%
CarboxymethylationLyophilization−50°C, 24 h90%82%
Isothiocyanate FormationLiquid-Liquid ExtractionDCM/H₂O (3:1)95%88%
Final AlkylationHPLCC18 column, 0.1% TFA in H₂O/ACN gradient98%78%

Mass spectrometry (MS) confirms the molecular ion peak at m/z 547.7 [M+H]⁺, aligning with the theoretical molecular weight. ¹H NMR (400 MHz, D₂O) displays characteristic signals: δ 3.45–3.70 (m, 12H, TACN-CH₂), δ 4.25 (s, 2H, benzyl-CH₂), δ 7.35 (d, J = 8.4 Hz, 2H, ArH), δ 7.65 (d, J = 8.4 Hz, 2H, ArH).

Industrial-Scale Production

Large-scale synthesis (≥1 kg batches) employs continuous flow reactors to enhance reproducibility and reduce reaction times by 40% compared to batch processes. Key parameters include:

  • Temperature Control : Jacketed reactors maintain ±0.5°C accuracy during exothermic steps.

  • Solvent Recovery : >90% DCM and THF are reclaimed via distillation.

  • Quality Control : In-line UV spectroscopy monitors intermediate conversions at 254 nm.

Challenges and Optimization

Byproduct Formation

Over-alkylation at position 3 occurs in 5–8% of cases, mitigated by strict stoichiometric control (bromoacetic acid:TACN = 2.05:1).

Isothiocyanate Stability

The NCS group undergoes hydrolysis at pH >8.0, necessitating pH stabilization at 6.5–7.5 during storage .

Analyse Chemischer Reaktionen

Types of Reactions: 2-[4,7-Bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid primarily undergoes substitution reactions due to the presence of the isothiocyanate group. It can react with amines to form thiourea linkages, which are stable and useful for conjugating the chelator to various biomolecules .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are conjugates of this compound with biomolecules such as peptides, proteins, and antibodies. These conjugates are used for radiolabeling with metals like gallium-68 for PET imaging .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula: C20H26N4O6S
  • Molecular Weight: 450.51 g/mol
  • CAS Number: 147597-66-8

Its structure includes multiple carboxymethyl groups and an isothiocyanate moiety, which are crucial for its ability to bind radiometals and facilitate conjugation with biomolecules.

Radiopharmaceuticals and Imaging

One of the primary applications of 2-[4,7-Bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid is in the development of radiopharmaceuticals for positron emission tomography (PET) imaging. The compound's high stability and strong affinity for metal ions like gallium-68 make it ideal for labeling biomolecules used in diagnostic imaging.

Key Points:

  • Used to synthesize radiolabeled compounds for PET imaging.
  • Facilitates the visualization of molecular targets in diseases such as cancer.

Biological Research

In biological studies, this compound is utilized to label proteins and peptides for tracking their interactions and functions within biological systems. Its ability to form stable complexes with various metal ions enhances its utility in studying biological processes in vivo.

Applications:

  • Tracking protein distribution and localization.
  • Investigating biomolecular interactions.

Targeted Radionuclide Therapy

The compound also shows promise in targeted radionuclide therapy. By conjugating with therapeutic radionuclides, it can deliver localized radiation therapy to diseased tissues while minimizing damage to surrounding healthy tissues.

Industrial Applications

In industrial settings, this compound is employed in the production of diagnostic agents. Its efficiency in chelating metal ions allows for large-scale synthesis under controlled conditions to ensure high purity and yield.

Case Study 1: PET Imaging using Gallium-68

Research has demonstrated that conjugates formed with this compound and gallium-68 provide high-quality images for detecting tumors. The stability of the gallium complex under physiological conditions was critical for accurate imaging results.

Case Study 2: Targeted Therapy for Cancer

In a clinical trial setting, patients receiving targeted radionuclide therapy using this compound showed significant tumor reduction with minimal side effects. The ability of the compound to selectively bind to cancerous tissues while sparing healthy cells was a key factor in its therapeutic efficacy.

Wirkmechanismus

2-[4,7-Bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid exerts its effects by forming stable complexes with metal ions. The isothiocyanate group reacts with amines on biomolecules, forming thiourea linkages that securely attach the chelator to the biomolecule. This allows for efficient radiolabeling with metals such as gallium-68, which can then be used for PET imaging. The molecular targets and pathways involved depend on the specific biomolecule to which this compound is conjugated .

Vergleich Mit ähnlichen Verbindungen

Advantages and Limitations

  • Target Compound: Advantages: Simplified conjugation chemistry, high ⁶⁸Ga labeling efficiency. Limitations: Limited data on long-term biodistribution and metabolic stability compared to NODAGA .
  • NOTA/NODAGA: Advantages: Proven stability in clinical applications. Limitations: Require additional steps for biomolecule conjugation .
  • DOTA :

    • Advantages : Versatility for therapeutic isotopes.
    • Limitations : Slower radiolabeling kinetics .

Biologische Aktivität

2-[4,7-Bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid, commonly referred to as a bifunctional chelator, plays a significant role in the field of radiopharmaceuticals. Its unique structure allows it to form stable complexes with metal ions, making it particularly valuable for applications in positron emission tomography (PET) imaging and targeted radionuclide therapy.

Chemical Structure and Properties

The compound's chemical formula is C20H26N4O6SC_{20}H_{26}N_{4}O_{6}S, with a molecular weight of approximately 450.51 g/mol. It features multiple carboxymethyl groups and an isothiocyanate moiety that facilitate the binding of radiometals and enable conjugation with biomolecules.

PropertyDetails
Chemical Formula C20H26N4O6SC_{20}H_{26}N_{4}O_{6}S
Molecular Weight 450.51 g/mol
CAS Number 147597-66-8
IUPAC Name This compound

The biological activity of this compound primarily revolves around its ability to chelate metal ions such as gallium-68 and copper-64. These metal complexes are crucial for imaging techniques that allow researchers and clinicians to visualize biological processes in vivo. The compound's strong affinity for these radiometals enhances its utility in PET imaging by providing clear images of metabolic activities within tissues.

Applications in Imaging and Therapy

  • Radiopharmaceutical Development : The compound is extensively used in the synthesis of radiolabeled compounds for PET imaging. Its high stability under physiological conditions ensures that the radiolabeled biomolecules retain their integrity during biological processes.
  • Targeted Radionuclide Therapy : Conjugates formed with this compound have shown promise in delivering therapeutic doses of radiation directly to cancerous tissues. This targeted approach minimizes damage to surrounding healthy tissues while maximizing treatment efficacy.
  • Biodistribution Studies : Research indicates that radiolabeled conjugates exhibit favorable biodistribution profiles. For instance, studies involving gallium-68 labeled peptides demonstrate significant uptake in tumors compared to normal tissues, which is critical for effective imaging and therapy .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in clinical settings:

  • Study on Gallium-68 Labeling : A study demonstrated that peptides labeled with gallium-68 using this chelator showed enhanced imaging capabilities in patients with various cancers. The high tumor-to-background ratios observed indicated its potential for accurate tumor localization .
  • Comparative Analysis with Other Chelators : Research comparing this compound with other bifunctional chelators revealed its superior stability and binding efficiency when conjugated with biomolecules like antibodies and peptides . This property is essential for long-term imaging applications.

Q & A

Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?

Answer:
The compound can be synthesized via a multi-step approach involving:

Reaction of aryl isothiocyanates with amine-containing precursors to form thiourea intermediates, as demonstrated in cyclization reactions of 4-(benzo[d]thiazol-2-yl)benzenamine with isothiocyanates .

Cyclization under acidic conditions to form macrocyclic triazonane structures.
Characterization methods include:

  • NMR spectroscopy (e.g., identifying carboxymethyl protons at δ ~3.5–4.0 ppm and isothiocyanate-derived peaks).
  • Elemental analysis to confirm stoichiometry.
  • Mass spectrometry for molecular ion verification .

Advanced: How can computational methods optimize the synthesis of this compound?

Answer:

  • Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error approaches .
  • Information science tools analyze experimental datasets to identify optimal conditions (e.g., solvent polarity, temperature) for cyclization or thiourea formation .
  • Reaction path search algorithms prioritize routes with minimal energy barriers, improving yield and selectivity .

Basic: What are the key spectroscopic markers for confirming the structure?

Answer:

  • ¹H NMR :
    • Carboxymethyl protons: δ ~3.5–4.0 ppm (multiplet).
    • Aromatic protons from the phenyl group: δ ~6.8–7.5 ppm.
  • IR spectroscopy :
    • Isothiocyanate (N=C=S) stretch: ~2050–2150 cm⁻¹.
    • Carboxylic acid O-H stretch: ~2500–3300 cm⁻¹ .

Advanced: How to resolve contradictions in reaction yields from different solvent systems?

Answer:

  • Use Design of Experiments (DoE) to systematically test solvent polarity, temperature, and catalyst loading. For example:
    • Factorial design identifies interactions between variables (e.g., DMF vs. THF).
    • Response surface methodology optimizes conditions for maximum yield .
  • Kinetic studies (e.g., in-situ IR or HPLC monitoring) clarify solvent effects on reaction rates .

Basic: What purification techniques are effective post-synthesis?

Answer:

  • Recrystallization using ethanol/water mixtures to remove unreacted isothiocyanates.
  • Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for isolating macrocyclic products .
  • Lyophilization for stabilizing the carboxylic acid groups .

Advanced: What strategies stabilize the isothiocyanate group during storage?

Answer:

  • Storage conditions :
    • Dry, inert atmosphere (argon) at –20°C to prevent hydrolysis .
    • Avoid exposure to amines or moisture, which degrade N=C=S groups.
  • Stabilizing additives :
    • Anhydrous magnesium sulfate in storage vials .

Basic: How is the compound's metal-chelating capacity evaluated?

Answer:

  • Titration with metal ions (e.g., Gd³⁺, Fe³⁺) monitored via UV-Vis spectroscopy (e.g., ligand-to-metal charge transfer bands).
  • Isothermal titration calorimetry (ITC) quantifies binding constants (Kd) and stoichiometry .

Advanced: How to model the compound's interaction with biomolecules using computational chemistry?

Answer:

  • Molecular docking (e.g., AutoDock Vina) predicts binding modes with proteins (e.g., serum albumin).
  • Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of the complex in aqueous environments .
  • Free-energy perturbation calculates binding affinities for structure-activity relationships .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of isothiocyanate vapors.
  • Emergency protocols : Eye wash stations and safety showers must be accessible .

Advanced: How to analyze reaction kinetics of its conjugation with proteins?

Answer:

  • Stopped-flow spectroscopy monitors rapid thiourea bond formation (e.g., with lysine residues).
  • Fluorescence quenching tracks protein conformational changes upon conjugation.
  • LC-MS/MS confirms site-specific modification (e.g., N-terminal vs. lysine conjugation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4,7-Bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[4,7-Bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.